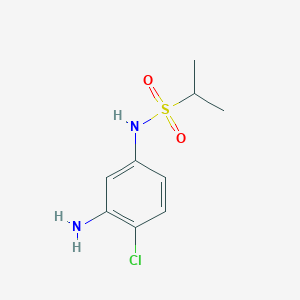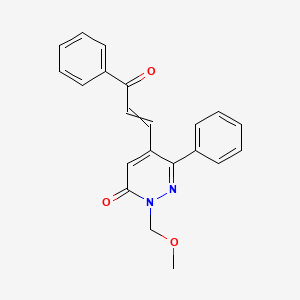
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinone core, phenyl groups, and a methoxymethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one typically involves multi-step organic reactions. One common route includes the condensation of appropriate aldehydes and ketones to form the enone structure, followed by cyclization and functional group modifications to introduce the methoxymethyl and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable practices to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxymethyl group to a carboxyl group.
Reduction: Reduction of the enone to an alcohol.
Substitution: Halogenation or nitration of the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, which can further be used in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-(3-Oxo-3-phenylprop-1-enyl)thiophene-3-carbaldehyde
- Methyl 2-[4-(3-oxo-3-phenylprop-1-enyl)phenoxy]acetate
Uniqueness
2-(Methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and application potential.
Eigenschaften
Molekularformel |
C21H18N2O3 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(methoxymethyl)-5-(3-oxo-3-phenylprop-1-enyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H18N2O3/c1-26-15-23-20(25)14-18(21(22-23)17-10-6-3-7-11-17)12-13-19(24)16-8-4-2-5-9-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
NKNJDJWQUPOUSU-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1C(=O)C=C(C(=N1)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


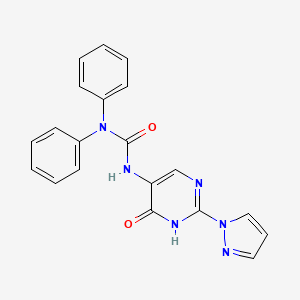
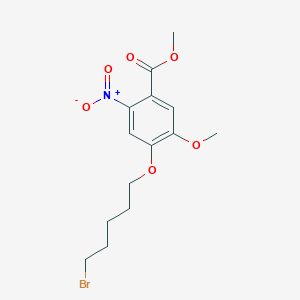

![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)


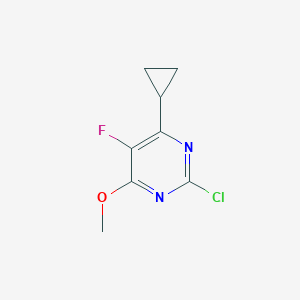
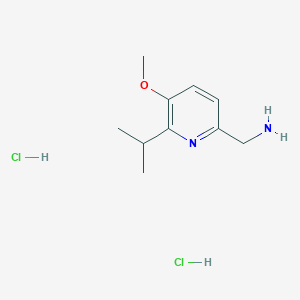


![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)
